2-Phenylbenzimidazol

Übersicht

Beschreibung

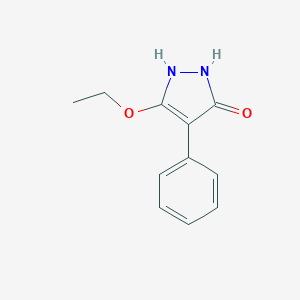

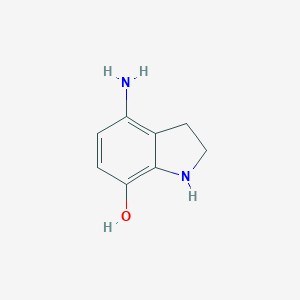

2-Phenylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring substituted with a phenyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzimidazole core structure is significant due to its resemblance to purine, a fundamental component of nucleotides, which allows it to interact effectively with biological systems .

Wissenschaftliche Forschungsanwendungen

2-Phenylbenzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-Phenylbenzimidazole, also known as Ensulizole, primarily targets UV-B radiation . It is a water-soluble sunscreen agent that absorbs strongly at UV-B wavelengths . It is commonly found in cosmetic products and sunscreen formulas .

Biochemical Pathways

The compound may activate the steroid hormone pathway via the formation of a ligand-protein complex with estrogen receptors . It also has the potential to affect the reproductive endocrine system .

Pharmacokinetics

Its water solubility suggests it could have good bioavailability . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of 2-Phenylbenzimidazole’s action is the absorption of UV-B radiation, which protects the skin from harmful effects of these radiations . It also causes DNA damage and strand breaks, potentially leading to apoptosis .

Action Environment

The action of 2-Phenylbenzimidazole can be influenced by environmental factors. For instance, its effectiveness as a sunscreen agent depends on the intensity of UV-B radiation in the environment . Furthermore, its influence on the reproductive endocrine system was examined in zebrafish from 6 hours post fertilization (hpf) until 150 days, at levels that near-environmentally relevant (0 to 20 μg/L) .

Biochemische Analyse

Biochemical Properties

2-Phenylbenzimidazole interacts with various biomolecules in biochemical reactions. It has been found to interact with proteins such as FGFR1 and PDGFRB . The nature of these interactions is complex and often involves binding at specific sites on the proteins .

Cellular Effects

2-Phenylbenzimidazole has shown significant anticancer activity against various cancer cell lines, including A549, MDA-MB-231, and PC3 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Phenylbenzimidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of 2-Phenylbenzimidazole can vary with different dosages in animal models

Metabolic Pathways

2-Phenylbenzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2-Phenylbenzimidazole within cells and tissues are complex processes that involve interactions with transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs in a solvent mixture under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of 2-Phenylbenzimidazole often involves the use of 3,4-diaminobenzenesulfonic acid as a starting material. This compound is converted to its sodium salt form using sodium hydroxide, followed by the addition of sodium metabisulfite and benzaldehyde. The reaction proceeds with high efficiency, yielding up to 89% .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylbenzimidazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of hydrogenated derivatives.

Substitution: The phenyl group and the benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidizing Agents: Sodium metabisulfite is commonly used for oxidation reactions.

Reducing Agents: Hydrogenation reactions often employ catalysts such as palladium on carbon.

Substitution Reactions: Electrophilic substitution reactions may use reagents like halogens or nitro compounds, while nucleophilic substitutions often involve amines or thiols.

Major Products:

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzimidazole can be compared with other benzimidazole derivatives:

Eigenschaften

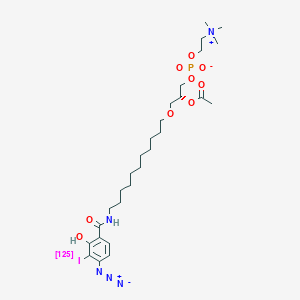

IUPAC Name |

2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYHDSLIWMUSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052460 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

716-79-0, 97542-80-8 | |

| Record name | 2-Phenylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylbenzimidazole?

A1: 2-Phenylbenzimidazole has the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-phenylbenzimidazole?

A2: Several spectroscopic techniques are employed, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties. [, , , , ]

Q3: What are the material compatibility characteristics of 2-phenylbenzimidazole-based polyimides?

A3: Polyimides derived from 2-phenylbenzimidazole derivatives, like 6,4′-diamino-2-phenylbenzimidazole (BIA), exhibit exceptional thermal stability, withstanding temperatures up to 540 °C. They also possess high glass transition temperatures (Tg) ranging from 382–409 °C. These polyimides form tough, flexible films with excellent mechanical properties, including tensile strengths of 222–232 MPa and a modulus of 3.1–5.6 GPa without stretching. []

Q4: How does the stability of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) vary under different conditions?

A4: Studies show that PBSA stability is affected by UV radiation, pH levels, and the presence of hydrogen peroxide. [] Further research revealed that pH and the presence of TiO2 influence its degradation rate under UV radiation. Faster degradation was observed with increasing catalyst doses and specific pH values. []

Q5: What are some notable applications of 2-phenylbenzimidazole derivatives in materials science?

A5: 2-Phenylbenzimidazole derivatives find application in various fields. For instance, they are incorporated into waterborne epoxy coatings to enhance corrosion resistance. [] Furthermore, they serve as building blocks for highly phosphorescent cyclometalated platinum(II) complexes used in Organic Light Emitting Diodes (OLEDs). []

Q6: How are benzoyl methyl phosphates utilized in the synthesis of 2-phenylbenzimidazoles?

A6: Benzoyl methyl phosphates, acting as biomimetic acylating agents, facilitate an efficient, environmentally benign, catalyst- and auxiliary-free synthesis of 2-phenylbenzimidazoles in aqueous solutions. This one-pot tandem approach eliminates the need for additional catalysts. []

Q7: What computational methods are used to study 2-phenylbenzimidazole and its derivatives?

A7: Density Functional Theory (DFT) calculations are widely used to investigate the structure, electronic properties, and interactions of 2-phenylbenzimidazole derivatives. These calculations help predict various properties, including nonlinear optical properties and interactions with biological targets. [, ]

Q8: How are Quantitative Structure-Activity Relationship (QSAR) models employed in 2-phenylbenzimidazole research?

A8: QSAR models are used to predict the activity and properties of 2-phenylbenzimidazole derivatives based on their structural features. For example, QSAR models have been developed to assess the skin permeability coefficient (Kp) and potential for allergic contact dermatitis, sensory irritation, and eye irritation of these compounds when used in cosmetics. []

Q9: How do structural modifications of 2-phenylbenzimidazole affect its biological activity?

A9: Studies have shown that the position and nature of substituents on the 2-phenylbenzimidazole scaffold significantly influence its biological activity. For example, introducing specific substituents on the phenyl ring or benzimidazole moiety can modulate the anticancer activity or fluorescence properties of these compounds. [, , ]

Q10: What are some strategies to enhance the stability or bioavailability of 2-phenylbenzimidazole derivatives?

A10: Strategies for improving stability and bioavailability include encapsulation in nanoparticles, formulation as liposomes, or complexation with cyclodextrins. These methods can protect the compound from degradation, improve solubility, and enhance its delivery to target sites.

Q11: Are there specific SHE regulations pertaining to 2-phenylbenzimidazole and its derivatives?

A11: While specific SHE regulations may vary depending on the application and geographical location, it's crucial to handle 2-phenylbenzimidazole and its derivatives with care. Following general laboratory safety guidelines, appropriate personal protective equipment, and proper waste disposal procedures is essential.

Q12: What are the known pharmacological properties of 2-phenylbenzimidazole derivatives?

A12: Research suggests that certain 2-phenylbenzimidazole derivatives exhibit promising anticancer [, ], antifungal [], and antibacterial [] properties. These activities are often influenced by the substituents present on the phenyl and benzimidazole rings.

Q13: Has 2-phenylbenzimidazole demonstrated gastroprotective effects?

A13: Yes, 1-hydroxy-2-phenylbenzimidazole (HPB) displayed gastroprotective effects in a rat model of ethanol-induced gastric ulcers. The study indicated that HPB may exert its protective effect by reducing gastric acidity. []

Q14: What is known about the photomutagenicity of thiabendazole, a pesticide related to 2-phenylbenzimidazole?

A14: Studies have shown that thiabendazole, which contains a benzimidazole ring, exhibits photomutagenicity under UVA irradiation, unlike other structurally related pesticides. Interestingly, 2-phenylbenzimidazole itself displayed only weak photomutagenicity, suggesting that both the benzimidazole and thiazole rings are crucial for the UVA activation of thiabendazole. []

Q15: What are the environmental concerns regarding 2-phenylbenzimidazole derivatives?

A18: 2-Phenylbenzimidazole derivatives, particularly those used as UV filters in sunscreens, are considered emerging pollutants. Their presence in aquatic environments raises concerns as they can generate reactive oxygen species upon UV exposure, potentially harming aquatic organisms. []

Q16: What methods are used to remove 2-phenylbenzimidazole-5-sulfonic acid (PBSA) from water?

A19: Research has focused on heterogeneous photocatalysis using TiO2 as a potential method for removing PBSA from water. This method has proven effective in degrading PBSA under UV irradiation, offering a potential solution for its removal from aquatic environments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)